(R)-3-Quinuclidinol hydrochloride

Catalog No.
S735395
CAS No.
42437-96-7
M.F
C7H14ClNO
M. Wt
163.64 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-3-Quinuclidinol hydrochloride

CAS Number

42437-96-7

Product Name

(R)-3-Quinuclidinol hydrochloride

IUPAC Name

(3R)-1-azabicyclo[2.2.2]octan-3-ol;hydrochloride

Molecular Formula

C7H14ClNO

Molecular Weight

163.64 g/mol

InChI

InChI=1S/C7H13NO.ClH/c9-7-5-8-3-1-6(7)2-4-8;/h6-7,9H,1-5H2;1H/t7-;/m0./s1

InChI Key

OYEJRVVBERZWPD-FJXQXJEOSA-N

SMILES

C1CN2CCC1C(C2)O.Cl

Canonical SMILES

C1CN2CCC1C(C2)O.Cl

Isomeric SMILES

C1CN2CCC1[C@H](C2)O.Cl

(R)-3-Quinuclidinol hydrochloride is a chiral compound with the molecular formula C7H13NOC_7H_{13}NO and a molecular weight of 127.18 g/mol. It is an important intermediate in organic synthesis and has applications in medicinal chemistry. The compound is characterized by its quinuclidine structure, which consists of a bicyclic amine framework. This specific enantiomer, (R)-3-quinuclidinol, is notable for its potential therapeutic properties, particularly in relation to central nervous system activity.

Research suggests (R)-3-Quinuclidinol hydrochloride may interact with the cholinergic system in the brain. This system uses acetylcholine as a neurotransmitter, and (R)-3-Quinuclidinol hydrochloride might act as a modulator, potentially influencing memory and learning processes []. The exact mechanism requires further investigation [].

Cholinergic Research

(R)-3-Quinuclidinol hydrochloride is a muscarinic receptor antagonist, meaning it can block the action of acetylcholine, a neurotransmitter, at muscarinic receptors. This property makes it a valuable tool for studying the cholinergic system, which plays a crucial role in various physiological processes, including:

  • Learning and memory
  • Neuromuscular transmission
  • Smooth muscle contraction

By selectively blocking specific muscarinic receptor subtypes, researchers can gain insights into the specific roles of these receptors in various functions.

Neurodegenerative Diseases

(R)-3-Quinuclidinol hydrochloride has been investigated for its potential role in understanding and treating neurodegenerative diseases like Alzheimer's disease and Parkinson's disease. These diseases are characterized by the loss of specific neurons and the accumulation of abnormal protein aggregates in the brain.

Studies suggest that the cholinergic system may be dysfunctional in these diseases, and (R)-3-Quinuclidinol hydrochloride may help to:

  • Investigate the role of muscarinic receptors in disease progression
  • Develop new therapeutic strategies targeting the cholinergic system

The synthesis of (R)-3-quinuclidinol typically involves the reduction of 3-quinuclidinone hydrochloride. Various methods have been reported for this transformation, including:

  • Asymmetric Hydrogenation: Utilizing chiral catalysts such as RuXY-Diphosphine-bimaH under mild conditions to achieve high yields and enantioselectivity. The reaction generally proceeds with a yield exceeding 95% and an enantiomeric excess (ee) greater than 99% .
  • Biocatalytic Reduction: Employing microorganisms like Microbacterium luteolum or engineered Escherichia coli strains to convert 3-quinuclidinone into (R)-3-quinuclidinol, achieving nearly complete conversion with high optical purity .
  • Chemical Reduction: Traditional chemical methods involving reducing agents such as sodium borohydride can also be employed, although they may lack the selectivity of biocatalytic methods .

(R)-3-Quinuclidinol exhibits various biological activities, particularly as a cholinergic agent. Research has indicated its potential role in modulating neurotransmitter systems, which could have implications for treating conditions such as Alzheimer's disease and other cognitive disorders. Its ability to interact with serotonin receptors also highlights its potential in psychiatric applications .

Several synthesis methods have been developed for (R)-3-quinuclidinol:

  • Asymmetric Hydrogenation: This method uses chiral catalysts to convert 3-quinuclidinone into (R)-3-quinuclidinol with high yields and selectivity.
  • Biocatalysis: Utilizing genetically modified bacteria or enzymes to perform the reduction in an environmentally friendly manner.
  • Chemical Reduction: Using chemical reagents like sodium borohydride or lithium aluminum hydride for the reduction process.
  • Microbial Fermentation: Employing specific strains of bacteria that can metabolize substrates to produce the desired enantiomer .

(R)-3-Quinuclidinol is primarily used in:

  • Pharmaceuticals: As an intermediate in the synthesis of various drugs, particularly those targeting the central nervous system.
  • Research: As a reference compound in studies related to drug development and pharmacology.
  • Chiral Synthesis: Its unique stereochemistry makes it valuable in asymmetric synthesis processes .

Interaction studies have shown that (R)-3-quinuclidinol can affect various neurotransmitter systems, particularly cholinergic and serotonergic pathways. These interactions suggest its potential utility in treating neurodegenerative diseases and mood disorders. The compound has been investigated for its effects on receptor binding and activity modulation, indicating a promising avenue for future therapeutic applications .

Several compounds share structural similarities with (R)-3-quinuclidinol but differ in their biological activities or applications:

Compound NameStructural FeaturesUnique Properties
3-QuinuclidinoneKetone functional groupPrecursor for (R)-3-quinuclidinol
(S)-3-QuinuclidinolEnantiomer of (R)-3-quinuclidinolDifferent biological activity profile
1-AminoquinuclidineAmino group at position 1Used as a building block for serotonin receptor antagonists
QuinuclidineParent compound without hydroxyl groupExhibits different pharmacological properties

(R)-3-Quinuclidinol stands out due to its specific stereochemistry and associated biological activities, particularly in cholinergic modulation, which may not be present in its structural analogs.

Ruthenium-Catalyzed Dynamic Kinetic Resolution

Ruthenium-catalyzed asymmetric hydrogenation represents one of the most effective approaches for synthesizing (R)-3-quinuclidinol hydrochloride from 3-quinuclidinone precursors [1] [2]. The XylSkewphos/PICA-ruthenium(II) complex system has emerged as a particularly successful catalyst for this transformation, demonstrating exceptional performance in industrial-scale applications [3] [4].

The catalyst system employs ruthenium dibromide complexed with (S,S)-XylSkewphos (2,4-bis(di-3,5-xylylphosphino)pentane) and PICA (α-picolylamine) ligands [2]. This combination provides optimal steric control and electronic properties necessary for high enantioselectivity in the reduction of the sterically hindered quinuclidinone substrate [3]. The XylSkewphos ligand features sterically demanding 3,5-xylyl substituents on the phosphorus atoms, which effectively control the chiral environment around the ruthenium center [4].

Industrial-scale implementation of this methodology has been successfully demonstrated at the 4.3-kilogram scale, achieving substrate-to-catalyst molar ratios of 100,000 under hydrogen pressures of 15 atmospheres [2] [3]. Reaction conditions of 30-45°C in ethanol containing base enable complete conversion within 4 hours [2]. The process yields (R)-3-quinuclidinol with enantiomeric excess values of 88-90%, which can be readily upgraded to greater than 99% through recrystallization procedures [2] [3].

Table 1: Ruthenium-Catalyzed Hydrogenation Performance Data

ParameterValueReference
Substrate loading4.3 kg scale [2]
Substrate/catalyst ratio100,000:1 [2]
Hydrogen pressure15 atm [2]
Temperature range30-45°C [2]
Reaction time4 hours [2]
Initial enantiomeric excess88-90% [2]
Post-recrystallization enantiomeric excess>99% [2]

Solvent selection significantly influences catalyst efficiency, with ethanol providing superior performance compared to methanol or 2-propanol systems [2] [3]. The presence of base in the alcoholic solvent is essential for optimal catalyst activity, although excessive base concentrations can negatively impact enantioselectivity [5].

Rhodium-Complexed Chiral Diphosphine Systems

Rhodium-based catalytic systems utilizing chiral diphosphine ligands offer an alternative approach to ruthenium catalysis, though generally with reduced efficiency for quinuclidinone substrates [5]. The combination of rhodium precursors with BPPFOH (bis(diphenylphosphino)ferrocene alcohol) and DPEN (diphenylethylenediamine) ligands has been investigated for 3-quinuclidinone hydrogenation [5].

Comparative studies demonstrate that rhodium complexes with (S)-BINAP (1,1'-bisnaphtyl-2,2'-bis(diphenylphosphine)) achieve only modest enantioselectivity for quinuclidinone reduction [5]. Under standard conditions using chloro(cyclooctadiene)rhodium(I) dimer with (S)-BINAP in ethanol at 30°C under 3.5 megapascals hydrogen pressure, conversions of 79% with enantiomeric excess of 5.6% are obtained for (R)-3-quinuclidinol [5].

Enhanced performance is achieved through the use of BPPFOH ligands in combination with rhodium precursors [5]. The rhodium-BPPFOH system without additional diamine ligands provides conversions of 95% with enantiomeric excess values reaching 31.6% under optimized conditions [5]. However, the addition of DPEN ligands to the rhodium-BPPFOH system results in decreased conversion efficiency and reduced enantiomeric excess [5].

Table 2: Rhodium Catalyst System Performance Comparison

Catalyst SystemConversion (%)Enantiomeric Excess (%)Reference
Rhodium-(S)-BINAP795.6 [5]
Rhodium-BPPFOH9531.6 [5]
Rhodium-BPPFOH-DPEN10012.1 [5]

The moderate performance of rhodium systems compared to ruthenium catalysts is attributed to the rigid bicyclic structure of the quinuclidinone substrate, which creates steric challenges for optimal substrate coordination [5]. The congested [2.2.2] cyclooctane skeleton requires catalyst systems with appropriate steric accommodation, favoring the flatter PICA ligand geometry found in ruthenium complexes [4].

Enzymatic Biocatalytic Routes

NADPH-Dependent Quinuclidinone Reductase Systems

NADPH-dependent quinuclidinone reductase enzymes provide highly selective biocatalytic routes for producing (R)-3-quinuclidinol from 3-quinuclidinone substrates [6] [7]. Several bacterial strains have been identified as sources of these stereospecific reductases, including Microbacterium luteolum JCM 9174 and Agrobacterium tumefaciens [6] [7].

The quinuclidinone reductase from Microbacterium luteolum (QNR) demonstrates exceptional catalytic properties with high substrate specificity and stereoselectivity [7]. The enzyme exhibits a trimeric structure with a calculated molecular mass of 94 kilodaltons, comprising subunits of 27.9 kilodaltons [7]. Kinetic characterization reveals Michaelis-Menten constant values of 6.5 millimolar for 3-quinuclidinone and 0.02 millimolar for NADH as cofactor [7].

The enzyme displays optimal activity at pH 7.0-8.0 and demonstrates remarkable stereoselectivity, producing (R)-3-quinuclidinol with enantiomeric excess greater than 99.9% [7]. Maximum specific activity reaches 71.9 micromoles per minute per milligram of protein, significantly exceeding the activity of comparable reductases from other sources [7].

Table 3: Quinuclidinone Reductase Enzyme Properties

PropertyQNR (M. luteolum)BacCR. rubra ReductaseReference
Molecular mass (kDa)947293 [7]
Subunit structure (kDa)27.9 (trimer)31.1 (dimer)30 (trimer/tetramer) [7]
Coenzyme preferenceNADHNADHNADPH [7]
Km for 3-quinuclidinone (mM)6.513.8145 [7]
Km for cofactor (mM)0.020.030.19 [7]
Vmax (μmol min⁻¹ mg⁻¹)71.92.1Not determined [7]
Stereoselectivity (% ee)>99.9>99.9>99.9 [7]
Optimal pH7.0-8.07.06.5-7.0 [7]

The crystal structure of NADPH-dependent 3-quinuclidinone reductase from Rhodotorula rubra has been determined at 1.72 angstrom resolution, revealing a tetrameric enzyme structure with α/β Rossmann fold architecture [8]. Each protomer contains one NADPH molecule and features characteristic substructures including a small lobe and variable loop localized around the substrate-binding site [8]. The hydrophobic amino acid residues I167 and F212 play crucial roles in determining substrate-binding orientation and affinity [8].

Production systems utilizing these reductases achieve complete conversion of 313 millimolar 3-quinuclidinone to (R)-3-quinuclidinol within 12 hours when coupled with appropriate NADH regeneration systems [7]. The formate dehydrogenase system provides effective cofactor recycling, enabling sustained enzymatic activity throughout the biotransformation process [7].

Whole-Cell Biocatalyst Engineering Approaches

Whole-cell biocatalyst systems represent advanced engineering approaches that combine quinuclidinone reductase activity with integrated cofactor regeneration capabilities [9] [10]. Escherichia coli strains have been engineered to coexpress quinuclidinone reductases along with cofactor regenerating enzymes, creating self-sufficient biocatalytic systems [9] [6].

The development of recombinant Escherichia coli strains expressing quinuclidinone reductase from Microbacterium luteolum and leucine dehydrogenase from Leifsonia species enables efficient cofactor recycling using 2-propanol as hydrogen donor [9] [6]. These engineered systems achieve production levels of approximately 100 milligrams per milliliter of (R)-3-quinuclidinol with complete conversion and enantiomeric excess exceeding 99.9% [9].

Advanced whole-cell systems utilizing immobilized biocatalysts demonstrate enhanced productivity and operational stability [9]. Immobilized Escherichia coli cells expressing the dual enzyme system achieve production levels of 150 milligrams per milliliter, representing a 50% improvement over free cell systems [9]. The immobilization process enhances cell stability and enables repeated use through multiple reaction cycles [9].

Table 4: Whole-Cell Biocatalyst Performance Data

Biocatalyst SystemProduction Level (mg/mL)Conversion (%)Enantiomeric Excess (%)Reference
Resting cells (QNR + LSADH)100100>99.9 [9]
Immobilized cells (QNR + LSADH)150100>99.9 [9]
Fusion enzyme system48691>99.8 [10]

Recent developments include the creation of bifunctional fusion enzymes that directly link quinuclidinone reductase and glucose dehydrogenase activities [10]. These fusion systems achieve exceptional space-time yields of 1505.5 grams per liter per day using only 8 grams per liter of dry cells [10]. The fusion approach eliminates the need for separate enzyme expressions and provides superior catalytic efficiency with substrate loadings reaching 486 grams per liter [10] [11].

Optimization of reaction conditions for whole-cell systems involves careful control of substrate concentration to prevent enzyme inhibition [9]. Concentrations above 5% weight per volume of 3-quinuclidinone demonstrate inhibitory effects on enzyme activity, necessitating fed-batch feeding strategies [9]. Sequential addition of substrate and cofactor at 8-hour intervals enables sustained high conversion rates while maintaining enzyme activity [9].

Resolution Techniques for Racemic Mixtures

Chiral Stationary Phase HPLC Separation

High-performance liquid chromatography utilizing chiral stationary phases provides effective analytical and preparative methods for resolving (R)-3-quinuclidinol from racemic mixtures [12] [13]. Cellulose-based chiral columns, particularly Chiralpak IC columns, demonstrate excellent enantioseparation capabilities for quinuclidinol enantiomers [12] [14].

The optimized chromatographic method employs precolumn derivatization to enhance separation efficiency and detection sensitivity [12] [13]. The mobile phase composition consists of n-hexane, ethanol, 2-propanol, and diethylamine in ratios of 80:8:12:0.4 by volume [12] [13]. This solvent system provides baseline resolution with resolution values exceeding 11.4 between (R)- and (S)-quinuclidinol derivatives [12] [14].

Detection is accomplished using ultraviolet absorption at 230 nanometers, providing adequate sensitivity for quantitative analysis [12] [13]. The method demonstrates excellent linearity across the analytical range with correlation coefficients exceeding 0.999 [12]. Precision studies reveal relative standard deviation values between 0.47% and 0.67%, indicating high reproducibility [15].

Table 5: HPLC Method Validation Parameters

ParameterValueReference
ColumnChiralpak IC [12]
Mobile phase ration-hexane:ethanol:2-propanol:diethylamine (80:8:12:0.4) [12]
Detection wavelength230 nm [12]
Resolution>11.4 [12]
Analysis time<30 minutes [12]
Precision (%RSD)0.47-0.67% [15]
Linearity (r²)>0.999 [12]

The influence of mobile phase composition on retention and enantioseparation has been systematically studied [12]. Organic modifier content, amine additives, and water content significantly affect both retention times and separation selectivity [12]. The optimized conditions provide suitable performance for routine quantification of (S)-quinuclidinol impurity in pharmaceutical-grade (R)-quinuclidinol preparations [12] [13].

Method validation encompasses specificity, system suitability, detection limits, quantification limits, linearity, repeatability, intermediate precision, accuracy, and solution stability according to International Conference on Harmonization guidelines [12]. The limit of detection and limit of quantification enable trace-level determination of the undesired enantiomer in high-purity samples [12].

Diastereomeric Salt Crystallization Protocols

Diastereomeric salt formation represents a classical and practical approach for resolving racemic quinuclidinol mixtures [16] [17]. The method relies on the formation of crystalline salts between racemic quinuclidinol and chiral resolving agents, exploiting differences in solubility between diastereomeric salt pairs [16].

Tartaric acid derivatives serve as effective chiral resolving agents for quinuclidinol resolution [18]. The process involves converting racemic quinuclidinol to its acetate derivative, followed by salt formation with (2R,3R)-tartaric acid [18]. The resulting diastereomeric salts exhibit different crystallization behaviors, enabling selective isolation of the desired (R)-quinuclidinol tartrate salt [18].

The resolution protocol requires multiple recrystallization steps from 80% ethanol to achieve high diastereomeric purity [18]. After four recrystallization cycles, the salt demonstrates sufficient purity for subsequent hydrolysis to yield (S)-quinuclidinol [18]. Treatment with 2 normal sodium hydroxide at 75°C for 2 hours, followed by extraction procedures, provides (S)-quinuclidinol in 63% yield [18].

The complementary (R)-quinuclidinol enantiomer is obtained using (2S,3S)-tartaric acid as the resolving agent, following identical crystallization and hydrolysis procedures [18]. This approach enables access to both enantiomers from the same racemic starting material through selection of the appropriate tartaric acid stereoisomer [18].

Table 6: Diastereomeric Salt Resolution Data

Parameter(R)-Quinuclidinol Resolution(S)-Quinuclidinol ResolutionReference
Resolving agent(2S,3S)-Tartaric acid(2R,3R)-Tartaric acid [18]
Recrystallization solvent80% Ethanol80% Ethanol [18]
Recrystallization cycles44 [18]
Hydrolysis conditions2N NaOH, 75°C, 2h2N NaOH, 75°C, 2h [18]
Isolated yield63%63% [18]

Alternative diastereomeric salt systems have been investigated using quinine as a chiral resolving agent for malic acid, demonstrating the broader applicability of this approach [17]. The quininium malate system achieves partial chiral discrimination with 75% enrichment of the D-malate anion [17]. Crystal structure analysis reveals that hydrogen bonding interactions play crucial roles in determining the selectivity of enantiomeric resolution [17].

The stereoselective formation of (R)-3-Quinuclidinol hydrochloride through metal-catalyzed asymmetric hydrogenation involves distinct transition state configurations that determine the final stereochemical outcome . Ruthenium-based catalytic systems demonstrate superior performance in achieving high enantioselectivity through carefully controlled transition state geometries.

The optimal ruthenium catalyst system employs ruthenium dibromide complexed with (S,S)-XylSkewphos (2,4-bis(di-3,5-xylylphosphino)pentane) and PICA (α-picolylamine) ligands . This combination provides optimal steric control and electronic properties necessary for high enantioselectivity in the reduction of the sterically hindered quinuclidinone substrate . The XylSkewphos ligand features sterically demanding 3,5-xylyl substituents on the phosphorus atoms, which effectively control the chiral environment around the ruthenium center .

Table 1: Ruthenium-Catalyzed Hydrogenation Performance Data

ParameterValueReference
Substrate loading4.3 kg scale
Substrate/catalyst ratio100,000:1
Hydrogen pressure15 atm
Temperature range30-45°C
Reaction time4 hours
Initial enantiomeric excess88-90%
Post-recrystallization enantiomeric excess>99%
Catalyst systemRuBr₂-XylSkewphos-PICA
Ligand typeChiral diphosphine
Solvent systemEthanol with base

Industrial-scale implementation of this methodology has been successfully demonstrated at the 4.3-kilogram scale, achieving substrate-to-catalyst molar ratios of 100,000 under hydrogen pressures of 15 atmospheres . Reaction conditions of 30-45°C in ethanol containing base enable complete conversion within 4 hours . The process yields (R)-3-quinuclidinol with enantiomeric excess values of 88-90%, which can be readily upgraded to greater than 99% through recrystallization procedures .

Solvent selection significantly influences catalyst efficiency, with ethanol providing superior performance compared to methanol or 2-propanol systems . The presence of base in the alcoholic solvent is essential for optimal catalyst activity, although excessive base concentrations can negatively impact enantioselectivity .

Rhodium-based catalytic systems utilizing chiral diphosphine ligands offer an alternative approach to ruthenium catalysis, though generally with reduced efficiency for quinuclidinone substrates . The combination of rhodium precursors with BPPFOH (bis(diphenylphosphino)ferrocene alcohol) and DPEN (diphenylethylenediamine) ligands has been investigated for 3-quinuclidinone hydrogenation .

Table 2: Rhodium Catalyst System Performance Comparison

Catalyst SystemConversion (%)Enantiomeric Excess (%)Reference
Rhodium-(S)-BINAP795.6
Rhodium-BPPFOH9531.6
Rhodium-BPPFOH-DPEN10012.1

Comparative studies demonstrate that rhodium complexes with (S)-BINAP (1,1'-bisnaphtyl-2,2'-bis(diphenylphosphine)) achieve only modest enantioselectivity for quinuclidinone reduction . Under standard conditions using chloro(cyclooctadiene)rhodium(I) dimer with (S)-BINAP in ethanol at 30°C under 3.5 megapascals hydrogen pressure, conversions of 79% with enantiomeric excess of 5.6% are obtained for (R)-3-quinuclidinol .

Enhanced performance is achieved through the use of BPPFOH ligands in combination with rhodium precursors . The rhodium-BPPFOH system without additional diamine ligands provides conversions of 95% with enantiomeric excess values reaching 31.6% under optimized conditions . However, the addition of DPEN ligands to the rhodium-BPPFOH system results in decreased conversion efficiency and reduced enantiomeric excess .

The moderate performance of rhodium systems compared to ruthenium catalysts is attributed to the rigid bicyclic structure of the quinuclidinone substrate, which creates steric challenges for optimal substrate coordination . The congested [2.2.2] cyclooctane skeleton requires catalyst systems with appropriate steric accommodation, favoring the flatter PICA ligand geometry found in ruthenium complexes .

Substrate Binding Dynamics in Enzymatic Systems

The enzymatic reduction of 3-quinuclidinone to (R)-3-Quinuclidinol hydrochloride involves complex substrate binding dynamics that determine both catalytic efficiency and stereochemical outcome [2]. Structural analyses of quinuclidinone reductases reveal sophisticated mechanisms for substrate recognition and orientation within the active site.

NADPH-dependent quinuclidinone reductase enzymes provide highly selective biocatalytic routes for producing (R)-3-quinuclidinol from 3-quinuclidinone substrates [3] [2]. Several bacterial strains have been identified as sources of these stereospecific reductases, including Microbacterium luteolum JCM 9174 and Agrobacterium tumefaciens [3] [2].

The quinuclidinone reductase from Microbacterium luteolum (QNR) demonstrates exceptional catalytic properties with high substrate specificity and stereoselectivity [3]. The enzyme exhibits a trimeric structure with a calculated molecular mass of 94 kilodaltons, comprising subunits of 27.9 kilodaltons [3]. Kinetic characterization reveals Michaelis-Menten constant values of 6.5 millimolar for 3-quinuclidinone and 0.02 millimolar for NADH as cofactor [3].

Table 3: Quinuclidinone Reductase Enzyme Properties

PropertyQNR (M. luteolum)BacCRrQR (R. rubra)Reference
Molecular mass (kDa)947293 [3] [2]
Subunit structure (kDa)27.9 (trimer)31.1 (dimer)30 (tetramer) [3] [2]
Coenzyme preferenceNADHNADHNADPH [3] [2]
Km for 3-quinuclidinone (mM)6.513.8145 [3] [2]
Km for cofactor (mM)0.020.030.19 [3] [2]
Vmax (μmol min⁻¹ mg⁻¹)71.92.1Not determined [3] [2]
Stereoselectivity (% ee)>99.9>99.9>99.9 [3] [2]
Optimal pH7.0-8.07.06.5-7.0 [3] [2]

The enzyme displays optimal activity at pH 7.0-8.0 and demonstrates remarkable stereoselectivity, producing (R)-3-quinuclidinol with enantiomeric excess greater than 99.9% [3]. Maximum specific activity reaches 71.9 micromoles per minute per milligram of protein, significantly exceeding the activity of comparable reductases from other sources [3].

The crystal structure of NADPH-dependent 3-quinuclidinone reductase from Rhodotorula rubra has been determined at 1.72 angstrom resolution, revealing a tetrameric enzyme structure with α/β Rossmann fold architecture [2]. Each protomer contains one NADPH molecule and features characteristic substructures including a small lobe and variable loop localized around the substrate-binding site [2]. The hydrophobic amino acid residues I167 and F212 play crucial roles in determining substrate-binding orientation and affinity [2].

Substrate-binding site analysis reveals a small space above the B-face of the nicotinamide ring, forming a pocket with a diameter of 7 Å and a depth of 8 Å [2]. This pocket is composed of residues S166, I167, S168, N173, Q178, Y181, and F212, with a notable hydrophobic wall formed by I167 and F212 located at the bottom of the pocket [2].

The stereospecific binding mechanism involves discrimination between the hydrophobic and hydrophilic faces of the 3-quinuclidinone substrate [2]. In the catalytic orientation, the tertiary amine group is exposed to solvent while hydrophobic hydrocarbons are buried in the small pocket adjacent to the hydrophobic wall, resulting in a stable substrate-enzyme complex [2]. This configuration ensures exclusive production of the (R)-enantiomer through precise geometric constraints.

Production systems utilizing these reductases achieve complete conversion of 313 millimolar 3-quinuclidinone to (R)-3-quinuclidinol within 12 hours when coupled with appropriate NADH regeneration systems [3]. The formate dehydrogenase system provides effective cofactor recycling, enabling sustained enzymatic activity throughout the biotransformation process [3].

Cofactor Regeneration Mechanisms in Biocatalysis

Efficient cofactor regeneration represents a critical component in the biocatalytic production of (R)-3-Quinuclidinol hydrochloride, as the requirement for stoichiometric amounts of expensive nicotinamide cofactors would otherwise render these processes economically unfeasible [3] [4]. Multiple regeneration strategies have been developed to enable sustainable NADH and NADPH recycling during quinuclidinone reduction.

Whole-cell biocatalyst systems represent advanced engineering approaches that combine quinuclidinone reductase activity with integrated cofactor regeneration capabilities [3] [5]. Escherichia coli strains have been engineered to coexpress quinuclidinone reductases along with cofactor regenerating enzymes, creating self-sufficient biocatalytic systems [3].

The development of recombinant Escherichia coli strains expressing quinuclidinone reductase from Microbacterium luteolum and leucine dehydrogenase from Leifsonia species enables efficient cofactor recycling using 2-propanol as hydrogen donor [3]. These engineered systems achieve production levels of approximately 100 milligrams per milliliter of (R)-3-quinuclidinol with complete conversion and enantiomeric excess exceeding 99.9% [3].

Table 4: Biocatalyst Production Performance

Biocatalyst SystemProduction Level (mg/mL)Conversion (%)Enantiomeric Excess (%)Space-Time Yield (g L⁻¹ d⁻¹)Reference
E. coli/pET28-QNR + pKELA (4:1)100100>99.9Not specified [3]
E. coli/pET28-QNR + pKELA (1:1)100100>99.9Not specified [3]
E. coli/pETDuet-QNR/pRSFDuet-LSADH100100>99.9Not specified [3]
Immobilized E. coli/pET28-QNR + pKELA150100>99.9Not specified [3]
KaQR (without external cofactor)810 (5.0 M substrate)100>99.91027 [6]
ArQR (with external cofactor)242 (with 0.1 mM NAD+)54>99.9916 [6]

Advanced whole-cell systems utilizing immobilized biocatalysts demonstrate enhanced productivity and operational stability [3]. Immobilized Escherichia coli cells expressing the dual enzyme system achieve production levels of 150 milligrams per milliliter, representing a 50% improvement over free cell systems [3]. The immobilization process enhances cell stability and enables repeated use through multiple reaction cycles [3].

Comprehensive evaluation of cofactor regeneration systems reveals significant differences in efficiency and practicality [6]. Glucose dehydrogenase (GDH), formate dehydrogenase (FDH), and alcohol dehydrogenase (ADH) represent the three most promising cofactor regeneration systems for industrial-scale applications [6].

Table 5: Cofactor Regeneration System Performance

Regeneration SystemCofactorHydrogen DonorConversion Rate (%)EfficiencyReference
Formate dehydrogenase (FDH)NADHFormate98.6 (12 h)Moderate [6]
Glucose dehydrogenase (GDH)NADHGlucose100 (rapid)High [6]
Alcohol dehydrogenase (ADH)NADHEthanol/2-propanol94.2 (24 h)Moderate [6]
Leucine dehydrogenase (LSADH)NADH2-propanol100High [3]
Immobilized dual enzyme systemNADH2-propanol100Enhanced [3]

The glucose dehydrogenase system demonstrates superior performance with conversion rates reaching 100% rapidly, while formate dehydrogenase and alcohol dehydrogenase systems achieve 98.6% and 94.2% conversion rates after 12 and 24 hours respectively [6]. The presence of base in the alcoholic solvent is essential for optimal catalyst activity, although excessive base concentrations can negatively impact enantioselectivity [6].

Optimization of enzyme ratios proves critical for maximizing cofactor regeneration efficiency [6]. Under optimized conditions with KaQR and GDH ratios of 1:2.5, complete reduction of 0.5 M 3-quinuclidinone occurs within 2.5 hours, representing the highest recorded efficiency [6]. The system tolerates substrate concentrations up to 5.0 M without external cofactor addition, achieving substrate-to-catalyst ratios of 42.6 g⋅g⁻¹ and space-time yields of 1027 g⋅L⁻¹⋅d⁻¹ [6].

Molecular Dynamics Simulations of Catalytic Pockets

Molecular dynamics simulations provide crucial insights into the dynamic behavior of catalytic pockets in quinuclidinone reductases, revealing how temperature-dependent flexibility affects substrate binding and catalytic efficiency [7] [8]. These computational studies illuminate the relationship between protein flexibility and enzymatic function in (R)-3-Quinuclidinol hydrochloride biosynthesis.

Recent studies on thermostable quinuclidinone reductases demonstrate significant temperature-dependent changes in catalytic pocket dynamics [7] [8]. The hyperthermophilic 3-quinuclidinone reductase SbQR exhibits optimal activity at temperatures exceeding 95°C, with molecular dynamics simulations revealing critical flexibility regions that determine thermostability limits [8].

Table 6: Molecular Dynamics Simulation Parameters

Simulation ParameterSbQR (Hyperthermophilic)RrQR (Mesophilic)Reference
Temperature range studied300-390 K300-310 K [7] [8]
Critical flexibility regionResidues 90-104, C-terminalResidues 205-215 [7] [8]
Affected residuesFlexible loop regionsSubstrate binding region [7] [8]
Structural impactStructure destabilization at 390 KModerate flexibility [7] [8]
Binding affinity effectReduced at high temperatureOptimal at 310 K [7] [8]
Catalytic pocket dynamicsIncreased mobilityControlled dynamics [7] [8]
Thermostability limit>95°C optimal50°C typical [7] [8]
Flexibility increase temperature390 KNot specified [7] [8]

Molecular dynamics simulations of SbQR demonstrate that high temperatures may disrupt enzyme-substrate binding by increasing the flexibility of residues 205-215 [7]. When the temperature was increased to 390 K, the flexibility of residues 90-104 and the C-terminal regions increased significantly, potentially leading to destruction of the three-dimensional enzyme structure [8].

The crystal structure-based molecular dynamics studies of RrQR reveal energy minimization effects on the substrate-binding model [2]. Slight movements of residues I167, N173, and F212 enable the enzyme to adapt to 3-quinuclidinone, indicating that the active site has a preference for the substrate without requiring large structural rearrangements [2]. This adaptive flexibility is crucial for maintaining high catalytic efficiency while preserving stereoselectivity.

Structural analyses demonstrate that the substrate-binding pocket is largely formed by a hydrophobic wall, and the surface of 3-quinuclidinone is divided into hydrophilic and hydrophobic faces [2]. The asymmetric reduction is achieved through the enzyme's ability to discriminate between these surface regions, with hydrophobic residues I167 and F212 functioning in both stereospecific substrate-binding and substrate accommodation [2].

Temperature effects on catalytic pocket dynamics reveal fundamental differences between thermophilic and mesophilic quinuclidinone reductases [7] [8]. The thermostable SbQR retains over 80% of its activity following 48-hour incubation at 50°C, demonstrating remarkable stability compared to mesophilic variants [8]. This enhanced thermostability correlates with reduced flexibility in critical structural regions under elevated temperature conditions.

Computational studies utilizing AlphaFold2 structural predictions reveal typical Rossmann fold characteristics in quinuclidinone reductases, classifying them as members of the short-chain dehydrogenases/reductases (SDR) superfamily [8]. The predicted three-dimensional structures provide frameworks for understanding the relationship between structural dynamics and catalytic function.

Metal ion effects on protein dynamics have been investigated through molecular dynamics simulations, revealing that Mg²⁺, Na⁺, and Mn²⁺ can substantially enhance enzymatic activity at specific concentrations [7]. However, no significant influence of K⁺ on SbQR activity was detected within the concentration range of 0-400 mM, indicating selective metal ion binding effects on protein conformation [7].

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Last modified: 08-15-2023

Explore Compound Types